molecular formula C24H23N3O2S B2618705 2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 921513-71-5

2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2618705
CAS RN: 921513-71-5
M. Wt: 417.53
InChI Key: COBOBKXGVWSSNZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, a pyridine, and an acetamide. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science . Pyridines are basic heterocyclic aromatic organic compounds similar to benzene and pyrrole but with one methine group replaced by a nitrogen atom . Acetamides are the amide derivatives of acetic acid and have a wide range of applications in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and pyridine rings, along with the acetamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzothiazole, pyridine, and acetamide groups. For example, the benzothiazole ring might undergo electrophilic substitution reactions, while the pyridine ring might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole, pyridine, and acetamide groups. For example, it might exhibit specific absorption and fluorescence properties due to the presence of these aromatic systems .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its intended use. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would depend on its intended use and the results of initial studies. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-16-6-7-17(2)19(11-16)12-23(28)27(15-18-5-4-10-25-14-18)24-26-21-13-20(29-3)8-9-22(21)30-24/h4-11,13-14H,12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBOBKXGVWSSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

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